N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide
Description
N-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a methyl group at position 7. This core is linked to a piperidin-4-yl moiety, which is further functionalized with a cyclopropanesulfonamide group. The cyclopropane sulfonamide group may enhance metabolic stability and binding affinity compared to other substituents .
Properties
IUPAC Name |
N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-10-8-22-14-13(10)16-9-17-15(14)19-6-4-11(5-7-19)18-23(20,21)12-2-3-12/h8-9,11-12,18H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXGWXRIOBLNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines and alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The thieno[3,2-d]pyrimidine core distinguishes this compound from analogs with pyrrolo[2,3-d]pyrimidine (e.g., N-((1S,3R,4S)-3-ethyl-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclopentyl)cyclopropanesulfonamide) or triazolopyrazine cores (e.g., N-((1S,3R,4S)-3-ethyl-4-(8-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-N-(hydroxymethyl)cyclopropanesulfonamide) .
Substituent Effects
- Cyclopropanesulfonamide Group: The cyclopropane ring introduces conformational strain, which may optimize spatial orientation for target binding. This contrasts with N-methyl-1-(1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine (CAS:1401665-92-6), where a methyl group replaces the sulfonamide, reducing hydrogen-bonding capacity and possibly diminishing target affinity .
- Methyl Group at Position 7: The 7-methyl substituent on the thienopyrimidine core may sterically shield reactive sites, enhancing metabolic stability compared to unsubstituted analogs .
Table 1: Structural and Functional Comparison
Research Findings and Hypotheses
- Biological Activity : The cyclopropanesulfonamide group in the target compound may improve binding to ATP-binding pockets in kinases compared to methylamine or hydroxymethyl substituents .
- Metabolic Stability: The 7-methyl group on the thienopyrimidine core could reduce oxidative metabolism, as seen in structurally related tetrahydropyrimidine derivatives .
- Selectivity : The piperidine linker may confer selectivity for specific kinase isoforms, contrasting with pyrrolopyrimidine-based compounds that target broader kinase families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
